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Compound of Interest

Compound Name: Ethyl orsellinate

Cat. No.: B047816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl
orsellinate and its derivatives, focusing on their cytotoxic, antioxidant, antimicrobial, and α-

glucosidase inhibitory activities. The information is compiled from various scientific studies to

aid in the rational design of new therapeutic agents.

Key Structure-Activity Relationship Insights
The biological activity of ethyl orsellinate and its related compounds is significantly influenced

by the nature and position of substituents on the aromatic ring and the ester group.

Cytotoxic and Antitumor Activity: An increase in the length of the alkyl chain of the ester from

methyl to hexyl generally leads to a corresponding increase in cytotoxic activity. This is likely

due to increased lipophilicity, facilitating better cell membrane penetration.[1][2] However,

branched-chain esters, such as iso-propyl and tert-butyl orsellinates, tend to be less active

than their linear counterparts.[1] Furthermore, the presence of a free hydroxyl group at the

C-4 position appears to be important for cytotoxicity.[1] Bromination of the aromatic ring, as

seen in ethyl 3,5-dibromoorsellinate, has been shown to enhance antibacterial activity

against resistant strains.[3]
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Antioxidant Activity: Similar to cytotoxicity, the free radical scavenging activity of orsellinates,

as measured by the DPPH assay, increases with the elongation of the linear alkyl chain of

the ester from methyl to n-butyl.[4] Interestingly, some branched-chain esters, like iso-propyl

and tert-butyl orsellinates, have demonstrated higher activity than their corresponding linear

isomers.[4]

Antimicrobial Activity: Ethyl orsellinate and its derivatives have shown activity against

various microorganisms, including antibiotic-resistant bacteria like Staphylococcus aureus.[3]

[5] Structural modifications, such as bromination, can significantly enhance this activity. For

instance, ethyl 3,5-dibromoorsellinate exhibited potent activity against methicillin-resistant

Staphylococcus aureus (MRSA).[3]

α-Glucosidase Inhibition: While ethyl orsellinate itself has not been extensively studied for

this activity, related monoaromatic compounds have shown potential. The substitution

pattern on the aromatic ring plays a crucial role. For example, compounds with a 3,5-

dihydroxy-1-carboxylbenzenoid ring have demonstrated more potent α-glucosidase inhibition

than those with a 2,4-dihydroxy-1-carboxylbenzyl moiety.[5]

Data Presentation
Table 1: Cytotoxic Activity of Orsellinate Derivatives
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Compound
R Group
(Ester)

Cell Line
IC50 / LC50
(µM)

Reference

Methyl

Orsellinate
-CH₃

HEp-2, MCF7,

786-0, B16-F10
> 50 µg/mL [6]

Ethyl Orsellinate -CH₂CH₃ HEp-2 31.2 µg/mL [7][8]

MCF7 70.3 µg/mL [7][8]

786-0 47.5 µg/mL [7][8]

B16-F10 64.8 µg/mL [7][8]

Vero 28.1 µg/mL [7][8]

Artemia salina 495 [7][8]

n-Propyl

Orsellinate
-(CH₂)₂CH₃ HEp-2

More active than

ethyl orsellinate
[6]

n-Butyl

Orsellinate
-(CH₂)₃CH₃

HEp-2, MCF7,

786-0, B16-F10
7.2 - 14.0 µg/mL [6][9]

n-Pentyl

Orsellinate
-(CH₂)₄CH₃ HEp-2

Less active than

n-propyl/n-butyl
[6]

Hexyl Orsellinate -(CH₂)₅CH₃ Artemia salina 31 [1][2]

iso-Propyl

Orsellinate
-CH(CH₃)₂ Artemia salina

Less active than

linear chain
[1][2]

sec-Butyl

Orsellinate

-

CH(CH₃)CH₂CH₃
Artemia salina

Less active than

linear chain
[1][2]

tert-Butyl

Orsellinate
-C(CH₃)₃ Artemia salina

Less active than

linear chain
[1][2]

4-Methoxy-ethyl

orsellinate

-CH₂CH₃ (with

OCH₃ at C4)
Artemia salina

Less active than

ethyl orsellinate
[1][2]

Table 2: Antimicrobial Activity of Ethyl Orsellinate and
Derivatives
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Compound Microorganism MIC (µg/mL) Reference

Ethyl Orsellinate
Various

microorganisms
30 - 500 [5]

Ethyl 3,5-

dibromoorsellinate

Methicillin-resistant S.

aureus (MRSA)
4 [3]

Methyl β-orsellinate
E. faecium, S. aureus,

A. baumannii

- (Inhibition zones

reported)
[5]

Methyl 3,5-dibromo-

orsellinate

Staphylococcus

aureus
4 [5]

Table 3: α-Glucosidase Inhibitory Activity of Related
Compounds

Compound IC50 (µg/mL) Reference

3,5-dihydroxy-4-

methoxylbenzoic acid
24.0 [5]

Methyl orsellinate Weak inhibitor [5]

Methyl β-orsellinate Weak inhibitor [5]

Table 4: Antioxidant Activity (DPPH Radical Scavenging)
of Orsellinates
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Compound R Group (Ester) IC50 (mM) Reference

Methyl Orsellinate -CH₃ 167.25 ± 0.23 [4]

Ethyl Orsellinate -CH₂CH₃ - [4]

n-Propyl Orsellinate -(CH₂)₂CH₃ - [4]

n-Butyl Orsellinate -(CH₂)₃CH₃ 48.98 ± 0.90 [4]

iso-Propyl Orsellinate -CH(CH₃)₂
More active than n-

propyl
[4]

tert-Butyl Orsellinate -C(CH₃)₃
More active than n-

butyl
[4]

Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen

donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an

antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-

colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

Prepare a 0.1 mM solution of DPPH in methanol.

Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol

or DMSO).

Add a small volume of each test compound concentration to the DPPH solution.

Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30

minutes).
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Measure the absorbance of the solution at 517 nm using a spectrophotometer.

A control containing the solvent and DPPH solution is also measured.

The percentage of radical scavenging activity is calculated using the formula: % Inhibition =

[1 - (A_sample / A_control)] x 100

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH

radicals) is determined by plotting the percentage of inhibition against the compound

concentration.[4][10]

Cytotoxicity Assay (Brine Shrimp Lethality Test)
This is a simple, rapid, and low-cost preliminary assay to evaluate the cytotoxic activity of

compounds.

Principle: The assay is based on the ability of a toxic compound to kill the brine shrimp (Artemia

salina) nauplii. The number of dead nauplii after a specific exposure time is used to determine

the median lethal concentration (LC50).

Procedure:

Hatch brine shrimp eggs in artificial seawater under constant aeration and illumination.

After 24-48 hours, collect the phototropic nauplii.

Prepare various concentrations of the test compounds in seawater.

Place a specific number of nauplii (e.g., 10-15) in vials containing the different concentrations

of the test compounds.

Incubate for 24 hours under illumination.

Count the number of dead nauplii in each vial.

The LC50 value is determined using statistical methods, such as probit analysis.[1][2]
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Antimicrobial Activity Assay (Agar Well Diffusion
Method)
This method is used to assess the antimicrobial activity of a compound against pathogenic

bacteria.

Procedure:

Culture the target pathogenic bacteria in a suitable nutrient broth.

Dilute the bacterial culture to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL).

Spread the bacterial suspension evenly onto the surface of a Mueller-Hinton agar plate.

Create wells of a specific diameter in the agar plate using a sterile borer.

Add a defined volume of the test compound solution (at a known concentration) into each

well.

Incubate the plates at 37°C for 18-24 hours.

Measure the diameter of the inhibition zone (the clear area around the well where bacterial

growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the

compound.[5]

α-Glucosidase Inhibition Assay
This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which

is involved in carbohydrate digestion.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-

glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be

measured spectrophotometrically at 405 nm. Inhibitors of the enzyme will reduce the rate of

this reaction.

Procedure:
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Prepare a solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the

substrate pNPG in a suitable buffer (e.g., sodium phosphate buffer, pH 6.9).

Pre-incubate the enzyme with various concentrations of the test compound at 37°C for a

specific time (e.g., 20 minutes).

Add the pNPG substrate to initiate the enzymatic reaction.

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

Stop the reaction by adding a solution of sodium carbonate.

Measure the absorbance of the p-nitrophenol produced at 405 nm.

The percentage of inhibition is calculated, and the IC50 value is determined.[5][11]
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Caption: Experimental workflow for the DPPH radical scavenging assay.
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Caption: Hypothetical intrinsic apoptosis pathway induced by ethyl orsellinate derivatives.
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Caption: Potential mechanism of cell cycle arrest by orsellinate derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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